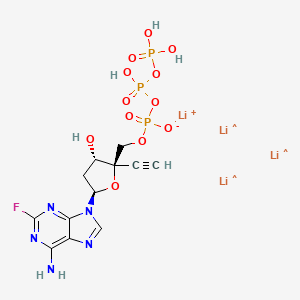
EFdA-TP (tetralithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EFdA-TP (tetralithium) is a potent nucleoside reverse transcriptase inhibitor. It is primarily used in the inhibition of HIV-1 reverse transcriptase, making it a significant compound in the treatment and research of HIV/AIDS . EFdA-TP (tetralithium) inhibits reverse transcriptase-catalyzed DNA synthesis as an effective immediate or delayed chain terminator .
Preparation Methods
The synthesis of EFdA-TP (tetralithium) involves several steps, including the preparation of the nucleoside analog and its subsequent phosphorylation to form the triphosphate. The synthetic routes and reaction conditions are complex and require precise control to ensure the correct formation of the compound . Industrial production methods are not widely documented, but they likely involve similar steps with optimization for large-scale production.
Chemical Reactions Analysis
EFdA-TP (tetralithium) undergoes several types of chemical reactions, primarily focusing on its role as a chain terminator in DNA synthesis. It acts as an immediate or delayed chain terminator, inhibiting the reverse transcriptase enzyme . Common reagents and conditions used in these reactions include various nucleotides and enzymes involved in DNA synthesis. The major products formed from these reactions are terminated DNA chains, which prevent the replication of the HIV virus .
Scientific Research Applications
EFdA-TP (tetralithium) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of nucleoside reverse transcriptase inhibitors. In biology and medicine, it is a crucial compound in the research and treatment of HIV/AIDS, as it effectively inhibits the replication of the virus . Its role as a chain terminator makes it a valuable tool in understanding the mechanisms of viral replication and developing new treatments .
Mechanism of Action
The mechanism of action of EFdA-TP (tetralithium) involves its incorporation into the nascent DNA chain during reverse transcription. Despite retaining a 3’-hydroxyl group, it acts as a chain terminator by preventing the translocation of the reverse transcriptase enzyme . This inhibition occurs because EFdA-TP (tetralithium) fits into a hydrophobic pocket in the polymerase active site, which stabilizes its interaction with the enzyme and prevents further DNA synthesis .
Comparison with Similar Compounds
EFdA-TP (tetralithium) is unique among nucleoside reverse transcriptase inhibitors due to its high potency and unique mechanism of action. Similar compounds include other nucleoside reverse transcriptase inhibitors such as islatravir (4’-ethynyl-2-fluoro-2’-deoxyadenosine), which also acts as a chain terminator . EFdA-TP (tetralithium) is distinguished by its ability to inhibit reverse transcriptase with multiple mechanisms, making it a highly effective inhibitor .
Properties
Molecular Formula |
C12H14FLi4N5O12P3 |
|---|---|
Molecular Weight |
560.1 g/mol |
InChI |
InChI=1S/C12H15FN5O12P3.4Li/c1-2-12(4-27-32(23,24)30-33(25,26)29-31(20,21)22)6(19)3-7(28-12)18-5-15-8-9(14)16-11(13)17-10(8)18;;;;/h1,5-7,19H,3-4H2,(H,23,24)(H,25,26)(H2,14,16,17)(H2,20,21,22);;;;/q;;;;+1/p-1/t6-,7+,12+;;;;/m0..../s1 |
InChI Key |
AXBLDSHYWCXMSY-OCSZSNTDSA-M |
Isomeric SMILES |
[Li].[Li].[Li].[Li+].C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)([O-])OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
[Li].[Li].[Li].[Li+].C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)([O-])OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















